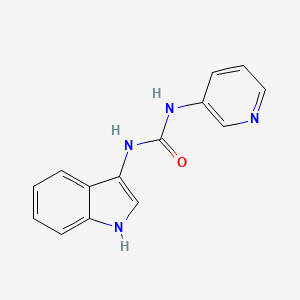

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea

Description

Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, largely due to their ability to mimic peptide structures and engage in reversible binding with proteins. nih.gov Among these, the indole and pyridine ring systems are particularly prominent and are considered "privileged scaffolds" in medicinal chemistry.

The indole nucleus is a prestigious heterocyclic skeleton found in a vast number of natural products and synthetic molecules with profound biological importance. nih.govijpsr.comrsc.org It is a core component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The versatility of the indole scaffold has led to its incorporation into numerous marketed drugs with a wide spectrum of pharmacological activities. nih.govijpsr.comrsc.org Over 40 drugs approved by the U.S. Food and Drug Administration (FDA) contain an indole nucleus, highlighting its significance in treating various clinical conditions. rsc.org The interesting molecular structure and therapeutic utility of indoles make them strong candidates for ongoing drug development efforts. purkh.com

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. mdpi.com Its presence is crucial in a variety of bioactive compounds and approved pharmaceuticals. Pyridine-based structures are known to exhibit diverse biological activities, and in the modern era, non-fused pyridines have emerged as a significant class of heterocycles in drug design. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for critical interactions with biological targets and can improve the physicochemical properties of a drug candidate, such as aqueous solubility. Many compounds incorporating the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, for instance, have demonstrated significant anticancer activity. nih.gov

The strategic combination of these two scaffolds in a single molecule, as seen in 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea, allows medicinal chemists to explore novel chemical space and potentially target multiple biological pathways simultaneously. researchgate.net

Overview of Urea (B33335) Linkage Importance in Bioactive Molecules

The urea moiety plays a central and versatile role in drug design and medicinal chemistry. nih.govchem-space.com Its unique structural and electronic properties make it a highly effective linker and a key pharmacophoric feature for establishing strong and specific interactions with biological targets. nih.govnih.gov The urea functional group is characterized by a carbonyl group flanked by two nitrogen atoms, which confers upon it the ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov

This dual hydrogen-bonding capability is critical for forming stable, bidentate hydrogen bonds with amino acid residues in the active sites of proteins and enzymes, such as kinases. nih.govcolumbia.edu These interactions are often responsible for the high potency and selectivity of urea-containing drugs. nih.gov The incorporation of a urea linkage can significantly influence a molecule's pharmacokinetic profile, including its stability, solubility, and permeability. nih.govnih.gov

From a structural standpoint, the urea functionality has a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This partial double-bond character can help to orient the attached scaffolds (like indole and pyridine) in a specific and favorable conformation for binding to a target. nih.gov The urea moiety is a key structural feature in numerous clinically approved drugs, particularly in the field of oncology. frontiersin.orgnih.gov A notable example is Sorafenib, a multi-targeted kinase inhibitor, which features a central aryl-urea structure responsible for its mechanism of action. frontiersin.orgnih.gov The proven success of this scaffold continues to stimulate its use in the rational design of new enzyme inhibitors and other bioactive molecules. nih.govresearchgate.net

Chemical Classification and Structural Context of this compound

From a chemical classification standpoint, this compound is an N,N'-disubstituted asymmetrical urea. Its molecular architecture is composed of three distinct components:

An Indole Moiety: The compound features a 1H-indole ring system, which is attached to one of the urea nitrogen atoms via its C3 position. The indole ring is a planar, aromatic bicyclic system.

A Pyridine Moiety: A pyridine ring is connected to the other urea nitrogen atom at its C3 position.

A Urea Linker: This central carbonyl-containing functional group covalently bridges the indole and pyridine heterocycles.

Current Research Landscape and Academic Relevance of the Compound Class

The molecular framework of indolyl-pyridinyl ureas and closely related analogs is an active area of investigation in medicinal chemistry, primarily driven by their potential as inhibitors of protein kinases and as modulators of other important biological targets. The research landscape indicates a strong focus on developing these compounds for applications in oncology and neuroscience.

A significant body of research has explored aryl ureas as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancers. nih.gov Compounds featuring a pyridine-urea scaffold have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.comnih.gov The general class of pyridyl ureas is recognized as a significant and popular moiety found in numerous small molecule drug candidates. nih.govmdpi.com

Specific research into compounds structurally similar to this compound has yielded promising results. For example, derivatives have been investigated as inhibitors of extracellular signal-regulated kinase (ERK), a downstream target in the MAPK signaling pathway which is activated in over 30% of human cancers. nih.gov Other related structures have been designed as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). mdpi.com Furthermore, a close analog, N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea, was identified as the first selective antagonist for the 5-HT1C serotonin receptor, highlighting the potential of this scaffold in developing treatments for central nervous system disorders. acs.org

The academic relevance of this compound class is underscored by the continuous effort to synthesize and evaluate new derivatives to establish clear structure-activity relationships (SAR). nih.gov These studies aim to optimize potency, selectivity, and drug-like properties, with the ultimate goal of identifying clinical candidates for treating diseases such as cancer and inflammatory conditions. columbia.edunih.gov

Table 1: Research Findings on Structurally Related Indolyl-Pyridinyl Ureas and Analogs

| Compound Class/Derivative | Biological Target(s) | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | 5-HT1C Serotonin Receptor | Neuroscience | Identified as the first selective antagonist for this receptor. | acs.org |

| Pyridine-Ureas | VEGFR-2 | Oncology | Derivatives showed potent in vitro anticancer activity against various cancer cell lines, including breast cancer (MCF-7). | mdpi.comnih.gov |

| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas | ERK/MAPK Pathway | Oncology | Potent and selective ERK inhibitors were identified, showing tumor regression in xenograft models. | nih.gov |

| Pyridin-2-yl Ureas | ASK1 Kinase | Inflammatory Diseases, Oncology | Novel inhibitors with high potency (nanomolar IC50) were developed. | mdpi.com |

| N-pyrazole, N′-aryl ureas | p38 MAP Kinase | Inflammatory Diseases | A key binding domain distinct from the ATP site was identified, leading to potent inhibitors. | columbia.edu |

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(17-10-4-3-7-15-8-10)18-13-9-16-12-6-2-1-5-11(12)13/h1-9,16H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIVLUJWPAJFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 1h Indol 3 Yl 3 Pyridin 3 Yl Urea Derivatives

Systematic Elucidation of Structural Determinants for Biological Activity

The biological activity of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea derivatives is intricately linked to the spatial arrangement and electronic properties of its constituent pharmacophoric features. The indole (B1671886) ring often serves as a crucial hydrogen-bond donor and can engage in hydrophobic and π-stacking interactions within a target's binding site. The central urea (B33335) moiety is a key structural element, capable of forming multiple hydrogen bonds, which are fundamental for the interaction with protein and receptor targets. The pyridine (B92270) ring, another key component, can also participate in hydrogen bonding and π-stacking interactions, and its nitrogen atom can act as a hydrogen bond acceptor.

Systematic investigations into the SAR of this scaffold involve modifying each of these components to probe their role in biological activity. These modifications include substitutions on the indole and pyridine rings, as well as alterations to the urea linker. The goal is to identify which structural features are essential for activity and how they can be fine-tuned to enhance potency and selectivity.

SAR of Indole Ring Modifications

The indole nucleus is a common motif in a vast number of biologically active compounds and approved drugs. In the context of this compound, modifications to the indole ring, particularly at the N-1 and C-3 positions, have been shown to significantly impact biological activity.

The nitrogen atom of the indole ring (N-1) is a potential site for substitution. Studies on related indole derivatives have shown that the presence of a substituent at this position can have a profound effect on their biological properties. For instance, in some series of indole-based compounds, N-substitution can modulate properties such as solubility, metabolic stability, and receptor affinity.

In many cases, an unsubstituted N-1 position, with its hydrogen-bond donating capability, is crucial for maintaining high affinity to the target protein. However, the introduction of small alkyl or other functional groups at N-1 can sometimes lead to enhanced activity, potentially by accessing additional binding pockets or by altering the electronic nature of the indole ring. Conversely, bulky substituents at the N-1 position are often detrimental to activity, likely due to steric hindrance that prevents optimal binding. The cytoprotective activity of some indole derivatives has been observed to be enhanced in compounds with an unsubstituted N-1 nitrogen, which promotes radical stabilization. nih.gov

Table 1: Impact of N-Substitution on the Indole Ring on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | N-1 Substituent | Relative Activity |

| 1a | -H | 1.0 |

| 1b | -CH₃ | 1.2 |

| 1c | -CH₂CH₃ | 0.8 |

| 1d | -C(CH₃)₃ | 0.1 |

| 1e | -COCH₃ | 0.5 |

This table is a hypothetical representation to illustrate the potential impact of N-substitution and is not based on experimentally determined values for this compound.

The point of attachment of the urea moiety to the indole ring is at the C-3 position. While the core structure specifies this linkage, further substitution at other positions on the indole ring can influence activity. However, direct modification at the C-3 position by introducing additional groups alongside the urea linker is a key area of SAR studies for many indole-based compounds. Many C-3 substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

In the broader context of indole-2-carboxamides, which share structural similarities, smaller substituents like hydrogen or methyl at the C-3 position are generally preferred over larger groups such as ethyl for maintaining biological activity. nih.gov This suggests that steric bulk at or near the C-3 position can negatively impact the binding of the molecule to its target. The electronic nature of substituents at other positions of the indole ring, such as C-5, can also play a role. For example, the introduction of electron-withdrawing groups like fluorine or chlorine at the C-5 position has been shown to be a determining factor in the activity of some indole derivatives. nih.gov

SAR of Pyridine Ring Modifications

The pyridine ring in this compound is another critical component for biological activity. Its position and the nature of any substituents can significantly alter the compound's interaction with its biological target.

The position of the nitrogen atom within the pyridine ring and the placement of substituents can dramatically affect the molecule's electronic distribution and its ability to form key interactions. In a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, high affinity for the 5-HT2C receptor was observed, highlighting the importance of the pyridin-3-yl moiety. nih.gov

Substitutions on the pyridine ring can modulate its basicity and hydrogen bonding capacity. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor. Conversely, electron-withdrawing groups can decrease its basicity. The position of these substituents is also critical. For instance, in a related series of compounds, a dimethylamino group at the 4-position of a phenyl ring (isosteric replacement for pyridine) was preferred for activity, while moving it to the 3-position led to a loss of potency. nih.gov In contrast, a chloro group was more favorable at the 3-position. nih.gov

Table 2: Positional and Substituent Effects on the Pyridine Ring on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Pyridine Moiety | Substituent | Relative Activity |

| 2a | Pyridin-3-yl | -H | 1.0 |

| 2b | Pyridin-2-yl | -H | 0.7 |

| 2c | Pyridin-4-yl | -H | 0.9 |

| 2d | Pyridin-3-yl | 4-CH₃ | 1.3 |

| 2e | Pyridin-3-yl | 4-Cl | 0.6 |

| 2f | Pyridin-3-yl | 2-Cl | 1.5 |

This table is a hypothetical representation to illustrate the potential impact of pyridine ring modifications and is not based on experimentally determined values for this compound.

SAR of the Urea Linker and Bridging Groups

The urea moiety connecting the indole and pyridine rings in this compound is a critical determinant of its biological activity. Its conformational properties and potential for modification are central to the molecule's interaction with various biological targets.

Conformational Flexibility and Rotational Freedom of the Urea Moiety

The urea functionality possesses a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This electronic characteristic results in three possible resonance structures for the urea moiety. nih.gov For N,N'-diaryl ureas, such as this compound, three primary conformations are possible: trans,trans; trans,cis; and cis,cis. nih.gov In both solution and the solid state, these types of compounds are typically characterized by a trans,trans conformation. nih.gov

This preferred conformation influences the spatial orientation of the flanking indole and pyridine rings. The flexibility of the urea linker, which is greater than that of a more rigid amide linker, can be a crucial factor for biological activity. researchgate.net However, the degree of rotational freedom can be modulated. The introduction of substituents at the ortho position of the N-aryl groups can disrupt the planarity of the molecule. nih.gov For instance, halogen atoms at the ortho position can promote the formation of intramolecular hydrogen bonds, leading to a better conformational preorganization for target binding. nih.gov The inherent flexibility of the urea group, combined with the potential to influence its conformation through substitution, makes it a key element in structure-activity relationship (SAR) studies.

Contributions of Linker Modifications to Target Engagement

Modifications to the urea linker and its adjacent groups are a common strategy to optimize the potency and pharmacokinetic properties of diaryl urea derivatives. The urea moiety itself is an essential pharmacophoric feature in many anticancer drugs, including sorafenib and regorafenib, where it plays a crucial role in binding to kinase targets like VEGFR-2. nih.gov

Key modifications and their impact on activity include:

Replacement of Urea with Amide: Substituting the urea linker with an amide group reduces the flexibility of the molecule while maintaining its hydrogen bonding capacity. researchgate.net This modification can be used to probe the importance of conformational flexibility for a specific biological target.

Modification of Flanking Heterocycles: In analogs like sorafenib, replacing the pyridyl carboxamide group with a more rigid and aromatic quinoxalindione moiety was explored. nih.gov This type of modification alters the size, polarity, and rigidity of the region adjacent to the urea linker, which can enhance inhibitory potency against certain targets. nih.gov

Introduction of Additional Functional Groups: Incorporating a piperazino group as a tertiary pharmacophore has been shown to improve the pharmacokinetic properties of 1,3-disubstituted urea inhibitors, such as water solubility and metabolic stability, while maintaining high potency. nih.gov

| Linker/Bridging Group Modification | Rationale | Potential Outcome | Example Class |

| Replacement of Urea with Amide | Reduce flexibility, maintain H-bonding | Altered binding affinity and selectivity | Diaryl amide derivatives |

| Replacement of Pyridine with Quinoxalindione | Increase rigidity and aromaticity | Enhanced inhibitory potency | Sorafenib analogs nih.gov |

| Incorporation of a Piperazino Group | Improve pharmacokinetic properties | Increased water solubility, improved metabolic stability | Soluble epoxide hydrolase inhibitors nih.gov |

Identification of Key Pharmacophoric Features for Diverse Biological Activities

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its derivatives, the key pharmacophoric features are derived from the constituent indole, urea, and pyridine moieties, which together enable interactions with various protein targets.

The central urea moiety is a cornerstone of the pharmacophore. It serves as a potent hydrogen bond donor (via the two N-H groups) and acceptor (via the C=O group). This allows it to form stable hydrogen bonds with amino acid residues in the hinge region or other key sites of protein targets, a binding mode that is critical for many kinase inhibitors. nih.gov

The indole and pyridine rings act as key hydrophobic and aromatic features. They engage in van der Waals, π-π, and hydrophobic interactions within the target's binding pocket. The specific nature and substitution pattern of these rings are crucial for determining selectivity and potency. For example, in some anticancer agents, the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety is a recognized pharmacophore for kinase inhibition. tandfonline.com

| Pharmacophoric Feature | Role in Target Engagement |

| Urea N-H Groups | Hydrogen Bond Donor |

| Urea C=O Group | Hydrogen Bond Acceptor |

| Indole Ring System | Hydrophobic/Aromatic Interactions |

| Pyridine Ring System | Hydrogen Bond Acceptor (N atom), Aromatic Interactions |

The spatial relationship between these features—the distance and angles between the hydrogen bond donors/acceptors and the aromatic centers—is critical. SAR studies on related series, such as 1-aryl-3-piperidin-4-yl-urea derivatives, have successfully established the key pharmacophore required for potent biological activity by systematically modifying each component and observing the effect on target engagement. nih.gov The combination of a central hydrogen-bonding unit flanked by two aromatic systems provides a versatile scaffold for designing inhibitors for a diverse range of biological targets.

Future Research Directions and Unexplored Avenues for 1 1h Indol 3 Yl 3 Pyridin 3 Yl Urea

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The rational design of novel analogs based on the 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea scaffold is a primary avenue for future research. The goal is to enhance potency against specific biological targets while improving selectivity to minimize off-target effects. The urea (B33335) moiety is a critical pharmacophoric feature in many kinase inhibitors, such as Sorafenib, where it forms key hydrogen bonds within the kinase binding pocket. nih.govmdpi.com

Future design strategies should involve systematic modifications of all three core components:

Indole (B1671886) Ring Modifications: The indole nucleus is a versatile scaffold present in many anticancer agents that target kinases, tubulin, and topoisomerase. nih.govtandfonline.com Substitutions at various positions (e.g., N1, C4, C5, C6) can significantly modulate activity. For instance, introducing different functional groups could enhance binding affinity or alter the pharmacokinetic profile.

Pyridine (B92270) Ring Modifications: The pyridine ring can influence the compound's solubility and ability to interact with biological targets. nih.gov Altering the substitution pattern or position of the nitrogen atom could lead to analogs with improved activity and selectivity, as seen in various pyridine-urea hybrids developed as VEGFR-2 inhibitors. mdpi.comnih.gov

Urea Linker Optimization: While the urea group is crucial for target interaction, its properties can be fine-tuned. Replacing it with thiourea or other bioisosteres may lead to novel interactions and improved drug-like properties.

| Structural Moiety | Modification Strategy | Anticipated Outcome | Relevant Targets |

|---|---|---|---|

| Indole Ring | Substitution at N1, C4, C5, C6 positions with electron-donating or -withdrawing groups. | Enhanced binding affinity, improved selectivity, altered pharmacokinetic properties. | VEGFR-2, EGFR, CDKs, PI3K. nih.govresearchgate.net |

| Pyridine Ring | Introduction of substituents (e.g., methoxy, halogen) or positional isomers. | Improved water solubility, enhanced target engagement, and modulation of basicity. nih.gov | VEGFR-2, PDGFR. mdpi.com |

| Urea Linker | Replacement with thiourea or other bioisosteres; constrained linkers. | Novel hydrogen bonding patterns, improved metabolic stability, and conformational rigidity. | Kinase hinge region. nih.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies

The structural components of this compound are hallmarks of multi-kinase inhibitors. mdpi.com Many diarylurea-based drugs, such as Sorafenib and Sunitinib, inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation. tandfonline.com A significant future direction is to intentionally explore and optimize the polypharmacological profile of this compound.

A multi-targeting strategy could offer advantages over single-target agents, including enhanced efficacy and the potential to overcome drug resistance. Research should aim to create analogs that simultaneously modulate multiple key signaling pathways involved in a specific disease. For example, designing a dual inhibitor of VEGFR-2 and programmed death-ligand 1 (PD-L1) could combine anti-angiogenic and immunomodulatory effects in a single molecule. nih.govnih.gov

| Target Combination | Therapeutic Rationale | Potential Disease Application |

|---|---|---|

| VEGFR-2 / PDGFR | Simultaneously inhibit angiogenesis and tumor cell proliferation. | Renal Cell Carcinoma, Hepatocellular Carcinoma. tandfonline.com |

| VEGFR-2 / PD-L1 | Combine anti-angiogenic effects with immune checkpoint inhibition to enhance anti-tumor immunity. nih.govnih.gov | Various solid tumors. |

| Kinases / Tubulin | Disrupt cell signaling and mitosis through two distinct mechanisms. nih.gov | Breast Cancer, Glioblastoma. mdpi.com |

| PI3K / CDK | Inhibit key pathways involved in cell cycle progression and survival. researchgate.net | Leukemia, various solid tumors. |

Advanced Computational Methodologies in Drug Discovery

Advanced computational tools are indispensable for accelerating the discovery and optimization of analogs of this compound. These methods allow for the prediction of binding affinities, pharmacokinetic properties, and potential toxicities before costly and time-consuming synthesis.

Molecular Docking: This technique can predict the binding modes of novel analogs within the active site of various target proteins, such as kinases. mdpi.com It helps in prioritizing compounds for synthesis and understanding structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability than static docking models. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

| Methodology | Application in Drug Discovery | Specific Goal |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes and affinities. rsc.org | Prioritize analogs for synthesis; guide rational design. |

| Molecular Dynamics (MD) | Assessing the stability and dynamics of the ligand-receptor complex. mdpi.com | Validate docking results and understand complex stability. |

| QSAR Modeling | Developing mathematical models to correlate chemical structure with biological activity. | Predict the activity of unsynthesized compounds. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Early-stage filtering of compounds with poor drug-like properties. |

Combination Studies with Established Therapeutic Agents

Investigating the synergistic potential of this compound or its optimized analogs in combination with existing therapies is a crucial research avenue. Combination therapy is a cornerstone of modern oncology, often leading to improved outcomes and delayed resistance. aacrjournals.org

Given the likelihood that this scaffold will yield kinase inhibitors, combination studies with both standard chemotherapies and other targeted agents, including immunotherapy, should be prioritized. acs.org For example, combining a multi-kinase inhibitor with an immune checkpoint inhibitor like a PD-1/PD-L1 antibody has shown remarkable success in treating various cancers, such as renal cell carcinoma. tandfonline.comthieme-connect.com The rationale is that the kinase inhibitor can modulate the tumor microenvironment to make it more susceptible to an immune attack.

| Combination Agent Class | Example Agent | Therapeutic Rationale | Potential Cancers |

|---|---|---|---|

| Immune Checkpoint Inhibitor | Pembrolizumab, Nivolumab | Enhance anti-tumor immune response by combining angiogenesis inhibition with T-cell activation. thieme-connect.com | Renal, Gastric, Colorectal. thieme-connect.com |

| Conventional Chemotherapy | Gemcitabine, Capecitabine | Attack cancer cells through different mechanisms to increase overall efficacy. tandfonline.comaacrjournals.org | Pancreatic, Breast. |

| Other Targeted Kinase Inhibitors | MEK Inhibitors (e.g., Trametinib) | Overcome resistance by blocking downstream signaling pathways. acs.org | Renal Cell Carcinoma, Melanoma. |

Opportunities in Underexplored Disease Areas and Biological Pathways

While the primary focus for indole-urea scaffolds has been oncology, their structural features suggest potential applications in a wide range of other diseases. mdpi.com Future research should broaden the scope of biological screening to uncover novel therapeutic opportunities.

Infectious Diseases: The pyridine moiety is present in various antibacterial agents. nih.gov Analogs could be screened for activity against multidrug-resistant bacteria or fungi. Some urea derivatives have also shown potent activity against fungal urease, a key virulence factor in certain pathogens. acs.orgnih.gov

Metabolic Diseases: Indole-pyridine derivatives have been investigated as potential agents for managing diabetes mellitus through the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov

Inflammatory and Autoimmune Diseases: Protein kinases play a critical role in immune cell signaling, making them attractive targets for inflammatory conditions. benthamscience.com Exploring the effect of these compounds on inflammatory pathways could yield new therapeutic leads.

Neurodegenerative Diseases: The indole scaffold is a core component of many neuroactive molecules, including serotonin (B10506). researchgate.net Investigating the interaction of these compounds with central nervous system targets could open doors for treating diseases like Alzheimer's or Parkinson's.

| Disease Area | Potential Biological Target/Pathway | Rationale |

|---|---|---|

| Antibacterial/Antifungal | Bacterial cell wall synthesis; Fungal urease. acs.orgnih.gov | Pyridine and urea moieties are found in known antimicrobial agents. |

| Diabetes Mellitus | α-glucosidase, α-amylase. nih.gov | Indole-pyridine hybrids have shown inhibitory activity against key carbohydrate-metabolizing enzymes. |

| Anti-inflammatory | Inflammatory kinases (e.g., JAK, SYK). | Kinase inhibition is a validated strategy for treating autoimmune diseases. |

| Neurodegeneration | GSK-3β, CDK5, Monoamine oxidase. researchgate.net | The indole scaffold is a privileged structure for CNS-acting agents. |

Q & A

Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea, and how can reaction conditions be optimized?

The synthesis of indole-urea derivatives typically involves multi-step organic reactions. A general approach includes:

- Step 1: Preparation of the indole derivative (e.g., indole-3-carboxylic acid) and functionalization at the 3-position.

- Step 2: Coupling with a pyridine derivative via a urea linkage. For example, using carbodiimide-mediated coupling or reaction with isocyanates under inert conditions.

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Key variables to optimize include solvent choice (e.g., DMF or THF), temperature (often 0–60°C), and stoichiometric ratios of reagents. Catalysts like DMAP may enhance urea bond formation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can verify the indole NH proton (~10–12 ppm), pyridine protons (7–8.5 ppm), and urea carbonyl carbons (~155–160 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) for optimal resolution .

Q. What biological assays are suitable for evaluating the activity of this compound?

- Enzyme Inhibition: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess permeability in cell lines like HEK293 or HeLa.

- Anti-Proliferative Activity: MTT or CellTiter-Glo assays in cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent Variation: Synthesize analogs with substituted pyridines (e.g., 4-methoxy or 2-chloro) or modified indole groups (e.g., 5-fluoro).

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare with experimental IC50 values to validate models .

Q. What mechanistic studies can elucidate its interaction with biological targets?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to identify critical hydrogen bonds or hydrophobic contacts .

Q. How can contradictory data on biological activity be resolved?

- Dose-Response Curves: Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives.

- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to assess selectivity.

- Metabolic Stability: Perform liver microsome assays to check for rapid degradation, which may explain variability in cellular assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility.

- Nanoparticle Formulation: Use PEGylated liposomes or PLGA nanoparticles for controlled release.

- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How can cross-disciplinary applications (e.g., materials science) be explored?

- Electrochemical Properties: Test conductivity in organic solvents using cyclic voltammetry.

- Optical Studies: Measure fluorescence quantum yield and Stokes shift for potential sensor applications.

- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (>200°C suggests suitability for high-temperature processes) .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis Optimization | Carbodiimide coupling, reflux | Solvent polarity, reaction time |

| SAR Analysis | Analog synthesis, docking | Substituent electronic effects |

| Target Validation | SPR, ITC | Protein purity, buffer pH |

| Bioavailability | Microsome assays, HPLC-MS | Metabolic half-life, logP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.